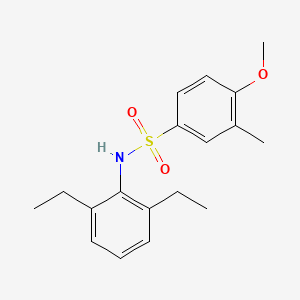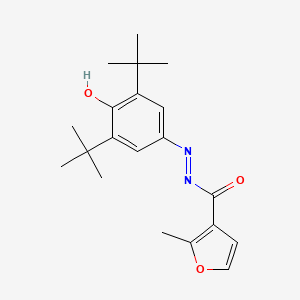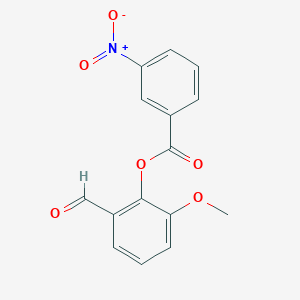
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, and an acetamide group attached to an ethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid: The 4-chloro-3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation: The final step involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with 4-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is unique due to the presence of the ethyl group, which can influence its hydrophobicity and interactions with biological targets. This can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-4-14-5-7-15(8-6-14)20-17(21)11-22-16-9-12(2)18(19)13(3)10-16/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOPNZCJZUHWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)


![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 3-CHLOROBENZOATE](/img/structure/B5737940.png)
![4-[(4-methoxy-3-methylphenyl)methyl]morpholine](/img/structure/B5737947.png)
![N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5737964.png)
![N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine](/img/structure/B5737965.png)
![2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5737971.png)
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclohexylpropanoate](/img/structure/B5737977.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5737990.png)
![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)


![2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B5738009.png)
